Cas no 2228440-45-5 (4-(5-bromo-1H-indol-2-yl)butanal)
4-(5-bromo-1H-indol-2-yl)butanal Chemical and Physical Properties
Names and Identifiers
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- 4-(5-bromo-1H-indol-2-yl)butanal
- 2228440-45-5
- EN300-1918652
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- Inchi: 1S/C12H12BrNO/c13-10-4-5-12-9(7-10)8-11(14-12)3-1-2-6-15/h4-8,14H,1-3H2
- InChI Key: YSEGUEFKBIFKDY-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(CCCC=O)N2
Computed Properties
- Exact Mass: 265.01023g/mol
- Monoisotopic Mass: 265.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 32.9Ų
4-(5-bromo-1H-indol-2-yl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918652-0.05g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1918652-0.1g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1918652-0.25g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1918652-0.5g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1918652-1.0g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 1g |
$1572.0 | 2023-05-23 | ||
| Enamine | EN300-1918652-2.5g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1918652-5.0g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 5g |
$4557.0 | 2023-05-23 | ||
| Enamine | EN300-1918652-10.0g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 10g |
$6758.0 | 2023-05-23 | ||
| Enamine | EN300-1918652-1g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1918652-5g |
4-(5-bromo-1H-indol-2-yl)butanal |
2228440-45-5 | 5g |
$2650.0 | 2023-09-17 |
4-(5-bromo-1H-indol-2-yl)butanal Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-(5-bromo-1H-indol-2-yl)butanal
Comprehensive Overview of 4-(5-bromo-1H-indol-2-yl)butanal (CAS No. 2228440-45-5): Properties, Applications, and Research Insights
4-(5-bromo-1H-indol-2-yl)butanal (CAS No. 2228440-45-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This bromo-substituted indole derivative is characterized by its unique molecular structure, combining an indole core with a butanal side chain. Its CAS registry number ensures precise identification in scientific databases, making it a critical reference for researchers exploring heterocyclic compounds and their applications.
The compound's structural features, particularly the 5-bromo substitution on the indole ring, contribute to its reactivity and potential as a building block in medicinal chemistry. Recent studies highlight its role in synthesizing biologically active molecules, especially those targeting neurological pathways and enzyme modulation. Given the growing interest in indole-based therapeutics, 4-(5-bromo-1H-indol-2-yl)butanal is increasingly relevant in drug discovery pipelines.
From a synthetic perspective, this compound exemplifies the versatility of indole derivatives in organic synthesis. Its aldehyde functional group allows for further derivatization, enabling the creation of Schiff bases, hydrazones, or reductive amination products. Researchers frequently search for "how to synthesize 4-(5-bromo-1H-indol-2-yl)butanal" or "applications of bromoindole aldehydes," reflecting its importance in method development and structure-activity relationship (SAR) studies.
In the context of green chemistry, 4-(5-bromo-1H-indol-2-yl)butanal has been investigated for its compatibility with eco-friendly catalysts and solvent-free reactions. This aligns with the broader trend toward sustainable synthesis, a hot topic in academic and industrial research. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing its purity and stability, addressing common queries like "how to analyze indole aldehydes."
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing organic semiconductors and photoresponsive materials. Its electron-rich indole system and conjugated structure make it a candidate for optoelectronic devices, a field experiencing rapid growth due to demand for flexible electronics and energy-efficient technologies.
For researchers handling 4-(5-bromo-1H-indol-2-yl)butanal, proper storage conditions—such as protection from light and moisture—are critical to maintain its integrity. FAQs like "stability of bromoindole compounds" or "best practices for handling aldehydes" underscore the practical considerations in laboratory settings. Collaborative efforts between computational chemists and experimentalists have further expanded its utility, with molecular docking studies predicting interactions with biological targets.
In summary, 4-(5-bromo-1H-indol-2-yl)butanal (CAS No. 2228440-45-5) represents a multifaceted compound bridging chemical synthesis, drug development, and advanced materials. Its ongoing exploration underscores the enduring relevance of indole chemistry in addressing contemporary scientific challenges.
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